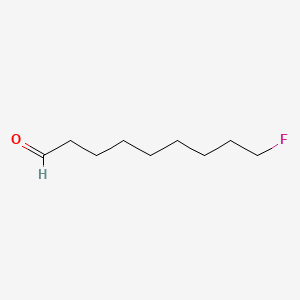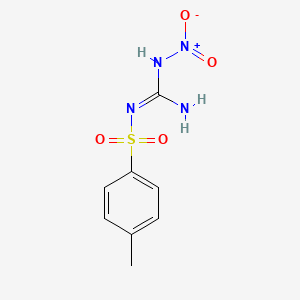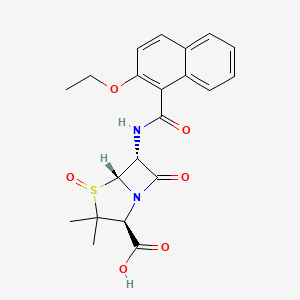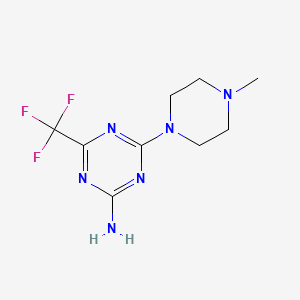
2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-trifluoromethyl-s-triazine with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can undergo various chemical reactions, including:
Substitution Reactions: The amino and piperazine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include bases like potassium carbonate or sodium hydroxide, and solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different nucleophiles can yield a variety of substituted triazines, while oxidation or reduction can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
2-Aminothiazole Derivatives: These compounds are known for their anticancer properties and have been explored for their potential in drug discovery.
Thiazole Derivatives: These compounds exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
58892-42-5 |
|---|---|
Formule moléculaire |
C9H13F3N6 |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13F3N6/c1-17-2-4-18(5-3-17)8-15-6(9(10,11)12)14-7(13)16-8/h2-5H2,1H3,(H2,13,14,15,16) |
Clé InChI |
MISRSLPWBGIAIF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC(=N2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
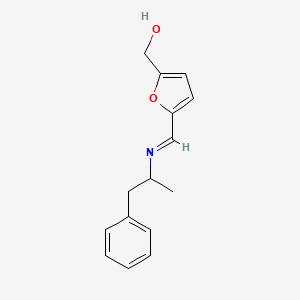
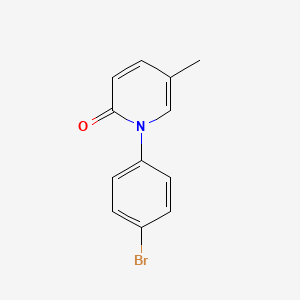

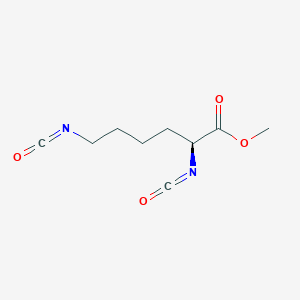
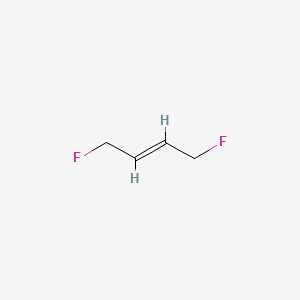

![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
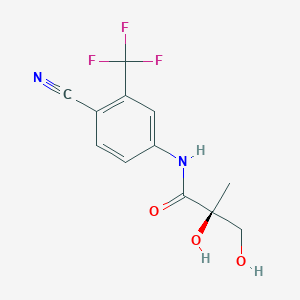
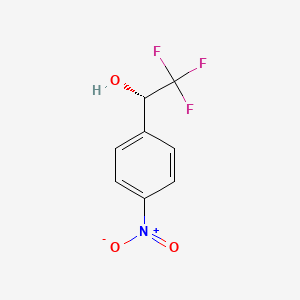
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
